molecular formula C11H15NO5 B15318786 1,2,3-Trimethoxy-5-(2-nitroethyl)benzene CAS No. 63909-39-7

1,2,3-Trimethoxy-5-(2-nitroethyl)benzene

Cat. No.: B15318786
CAS No.: 63909-39-7
M. Wt: 241.24 g/mol
InChI Key: HQOUYTCRXFEYDF-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-5-(2-nitroethyl)benzene is a nitroaromatic compound featuring a benzene ring substituted with three methoxy groups at positions 1, 2, and 3, and a 2-nitroethyl group at position 3.

Properties

CAS No.

63909-39-7

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

1,2,3-trimethoxy-5-(2-nitroethyl)benzene

InChI

InChI=1S/C11H15NO5/c1-15-9-6-8(4-5-12(13)14)7-10(16-2)11(9)17-3/h6-7H,4-5H2,1-3H3

InChI Key

HQOUYTCRXFEYDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trimethoxy-5-(2-nitroethyl)benzene can be synthesized through several methodsThe reaction conditions typically include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive chemicals involved .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethoxy-5-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce amino compounds .

Scientific Research Applications

1,2,3-Trimethoxy-5-(2-nitroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Trimethoxy-5-(2-nitroethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of methoxy and nitroethyl groups. Below is a comparison with structurally related compounds:

Compound Name Substituents Key Features Applications/Findings
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene 1,2,3-OCH₃; 5-CH₂CH₂NO₂ Electron-withdrawing nitroethyl group enhances electrophilicity; potential for nucleophilic substitution reactions Limited data, but nitro groups in analogs correlate with antimicrobial/anticancer activity
Elemicin (1,2,3-Trimethoxy-5-propenylbenzene) 1,2,3-OCH₃; 5-CH₂CH=CH₂ Propenyl group enables π-π stacking; psychoactive properties Used in traditional medicine; studied for neuroactive effects
1,2,3-Trimethoxy-5-(prop-2-yn-1-yloxy)benzene 1,2,3-OCH₃; 5-O-C≡CH Alkynyl group facilitates click chemistry; high reactivity Potential for synthesizing polymers or bioconjugates
1,2,5-Trimethyl-3-nitrobenzene 1,2,5-CH₃; 3-NO₂ Methyl groups increase lipophilicity; nitro group directs electrophilic attack Intermediate in dye and explosive synthesis
1,2,3-Trifluoro-5-(trichloromethyl)benzene 1,2,3-F; 5-CCl₃ Halogen substituents enhance stability; resistant to oxidation Used in agrochemicals as a stable scaffold

Reactivity and Physicochemical Properties

  • Nitroethyl vs. This makes it more soluble in polar solvents but less membrane-permeable .
  • Methoxy Group Positioning: The 1,2,3-trimethoxy pattern creates steric hindrance, reducing reaction rates at the benzene ring compared to monosubstituted analogs .
  • Thermodynamic Stability : Halogenated analogs (e.g., 1,2,3-Trifluoro-5-(trichloromethyl)benzene) exhibit higher thermal stability due to strong C-F/C-Cl bonds, whereas nitroethyl derivatives may decompose under high heat .

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